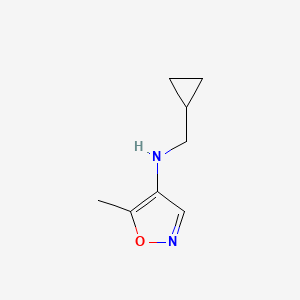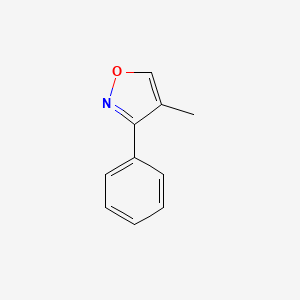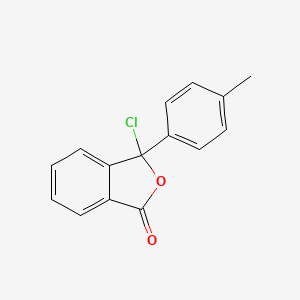
5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a triphenylphosphoranylidene group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione typically involves the reaction of 2-methyl-4-oxazolethione with triphenylphosphine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the triphenylphosphoranylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The triphenylphosphoranylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazole derivatives.
Applications De Recherche Scientifique
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphoranylidene group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-one: Similar structure but with an oxazole-5-one group instead of a thione group.
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-amine: Contains an amine group instead of a thione group.
Uniqueness
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The triphenylphosphoranylidene group also enhances its stability and ability to form complexes with metal ions, making it valuable in various research applications.
Propriétés
Numéro CAS |
76621-59-5 |
|---|---|
Formule moléculaire |
C22H18NOPS |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
2-methyl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazole-5-thione |
InChI |
InChI=1S/C22H18NOPS/c1-17-23-21(22(26)24-17)25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
Clé InChI |
BQOGAPKQAIRAQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=S)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
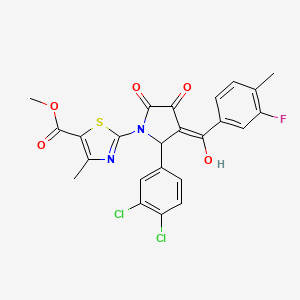
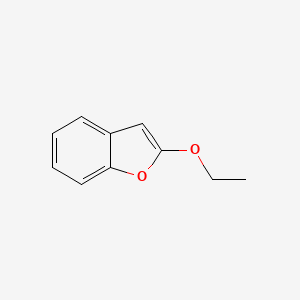

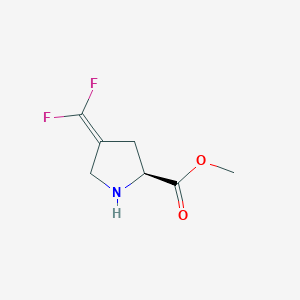
![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)

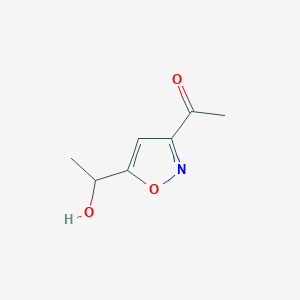
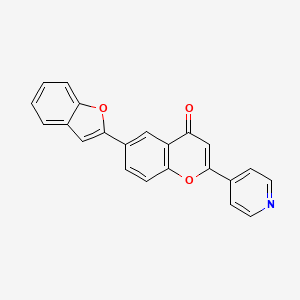
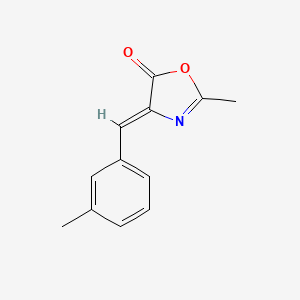
![1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12875634.png)
